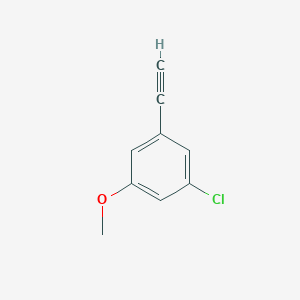

1-Chloro-3-ethynyl-5-methoxybenzene

Beschreibung

Historical Context and Discovery

1-Chloro-3-ethynyl-5-methoxybenzene (CAS: 556112-23-3) emerged as a structurally unique aromatic compound in the early 21st century, though its exact discovery timeline remains undocumented in public literature. Early synthetic routes for analogous chloro-methoxybenzenes, such as those described in patents for 1-chloro-3-methoxy-5-methylbenzene synthesis , laid foundational methodologies. The compound gained attention due to its hybrid electronic properties from substituents (chloro, methoxy, ethynyl), which spurred applications in advanced organic synthesis.

Significance in Substituted Benzene Chemistry

This compound exemplifies the interplay of substituent effects on aromatic systems:

- Electron-withdrawing groups : The chloro substituent at position 1 directs electrophilic substitution meta/para.

- Electron-donating groups : The methoxy group at position 5 enhances ring activation for nucleophilic reactions.

- Ethynyl group : The sp-hybridized carbon at position 3 enables participation in cross-coupling reactions, such as Sonogashira couplings .

Table 1: Substituent Effects on Reactivity

| Position | Substituent | Electronic Effect | Role in Reactions |

|---|---|---|---|

| 1 | Chloro | Withdrawing | Directs meta/para |

| 3 | Ethynyl | Mildly donating | Cross-coupling |

| 5 | Methoxy | Donating | Activates ring |

Nomenclature and Classification Systems

The systematic IUPAC name, This compound , reflects substituent positions and priorities:

Research Development Timeline

Key milestones in its study include:

Table 2: Research Timeline

The compound’s utility in catalysis, such as cobalt- or palladium-mediated reactions , has driven recent interest. Its role in synthesizing polycyclic aromatic hydrocarbons (PAHs) highlights its relevance in materials science .

Eigenschaften

IUPAC Name |

1-chloro-3-ethynyl-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOMEZHRNCZASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855808 | |

| Record name | 1-Chloro-3-ethynyl-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556112-23-3 | |

| Record name | 1-Chloro-3-ethynyl-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Experimental Conditions and Yields

| Example | Starting Material | Solvent | Sodium Methoxide (equiv) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 1,3-Dichloro-5-methylbenzene | DMSO | ~5 | 95 | 15 | 67 | Solid sodium methoxide added portionwise |

| 2 | 1,3-Dichloro-5-methylbenzene | DMSO | ~8 | 100 | 12 | 92.3 | Sodium methoxide solution added dropwise |

| 3 | 1,3-Dichloro-5-methylbenzene | DMSO | ~8 | 100 | 15 | 81.0 | Scale-up batch, solid sodium methoxide |

These examples demonstrate that heating the reaction mixture to 95–100 °C for 12–15 hours in DMSO with excess sodium methoxide yields 1-chloro-3-methoxy-5-methylbenzene efficiently, with yields ranging from 67% to over 90%.

Introduction of the Ethynyl Group via Sonogashira Cross-Coupling

The ethynyl group is introduced by a palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide (bearing chloro and methoxy substituents) and a terminal alkyne. This method is favored for its mild conditions, versatility, and high regioselectivity.

Mechanistic Insights and Reaction Conditions

- The reaction typically employs a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine or diisopropylamine.

- Reaction temperatures are generally ambient to moderate (room temperature to 60 °C).

- The presence of electron-donating groups (methoxy) on the aryl halide affects the oxidative addition step by increasing the activation barrier, but the reaction proceeds efficiently with optimized conditions.

- The ethynyl group is introduced as a terminal alkyne, often protected as trimethylsilylacetylene and deprotected in situ or prior to coupling.

Representative Reaction Scheme

$$

\text{1-Chloro-3-methoxy-5-bromobenzene} + \text{Terminal Alkyne} \xrightarrow[\text{CuI}]{\text{Pd catalyst, base}} \text{1-Chloro-3-ethynyl-5-methoxybenzene}

$$

Reported Yields and Observations

- Direct Sonogashira coupling of 3-methoxyanisole derivatives with terminal alkynes has been reported to give high yields (up to 93%) under mild conditions.

- The reaction is sensitive to the electronic properties of the aryl halide; electron-withdrawing substituents facilitate the reaction, while electron-donating substituents increase the activation barrier but can be overcome by reaction optimization.

- In some cases, in situ deprotection of silyl-protected alkynes with tetrabutylammonium fluoride (TBAF) is used to generate the terminal alkyne for coupling.

Alternative Preparation Routes and Considerations

- Corey-Fuchs reaction has been employed to convert aromatic aldehydes to terminal alkynes, which can then be coupled via Sonogashira reaction to form the target compound.

- The methoxy group can also be introduced after the ethynylation step, but this may require harsher conditions and can lead to lower regioselectivity.

- Scale-up procedures maintain similar conditions with adjustments in reagent quantities and reaction vessel size, preserving yield and purity.

Summary Table of Preparation Methods

| Step | Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Methoxy group introduction | Nucleophilic substitution | 1,3-Dichloro-5-methylbenzene, NaOCH3, DMSO, 95–100 °C, 12–15 h | 67–92.3 | Batch or dropwise addition of NaOCH3 |

| Ethynyl group introduction | Sonogashira cross-coupling | Pd catalyst, CuI, base (Et3N), terminal alkyne, RT–60 °C | Up to 93 | Sensitive to substituents on aryl halide |

| Terminal alkyne preparation | Corey-Fuchs reaction (if needed) | Aromatic aldehyde, CBr4, PPh3, base | ~66 | Two-step conversion to terminal alkyne |

Research Findings and Analysis

- The Sonogashira cross-coupling reaction is the cornerstone for introducing the ethynyl group, favored for its mildness and broad substrate scope.

- Electronic effects of substituents on the aromatic ring influence the reaction kinetics and yields, with electron-withdrawing groups facilitating oxidative addition in the catalytic cycle.

- The nucleophilic substitution of halogenated toluenes with sodium methoxide in polar aprotic solvents is a robust method for methoxy group installation, with high yields upon optimization of temperature and reagent addition.

- Scale-up of these reactions has been demonstrated with consistent yields, indicating industrial feasibility.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-3-ethynyl-5-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of 1-methoxy-3-ethynyl-5-substituted benzene derivatives.

Oxidation: Formation of 1-chloro-3-ethynyl-5-methoxybenzaldehyde or 1-chloro-3-ethynyl-5-methoxybenzoic acid.

Reduction: Formation of 1-chloro-3-ethenyl-5-methoxybenzene or 1-chloro-3-ethyl-5-methoxybenzene.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Chloro-3-ethynyl-5-methoxybenzene has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.

NLRP3 Inhibitors

Recent studies have highlighted the compound's role in the design of novel NLRP3 inhibitors. The synthesis of derivatives incorporating this compound has shown promising results in inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases. For instance, a scaffold based on this compound demonstrated potent inhibitory activity with a binding affinity in the nanomolar range .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study involving various derivatives showed that these compounds could inhibit mycobacterial and fungal strains effectively, comparable to established antibiotics like isoniazid and fluconazole .

Material Science

The compound's unique chemical structure contributes to its applications in material science, particularly in the development of organic materials.

Organic Light Emitting Diodes (OLEDs)

Compounds with similar structures have been explored for use in OLED technology due to their fluorescence properties. The incorporation of this compound into polymer matrices has been studied for enhancing light emission efficiency and stability in OLED devices .

Photonic Applications

The photophysical properties of this compound derivatives have been investigated for potential applications in photonic devices. The ability to form exciplexes and exhibit solvatochromism makes these compounds suitable candidates for advanced photonic applications .

Analytical Chemistry

The compound has also found utility in analytical chemistry as a derivatizing agent.

Halogen Quantification

Research indicates that derivatives of methoxy-substituted phenyl compounds can be employed as derivatizing agents for quantifying halogens in aqueous systems. This application is crucial for monitoring water quality and ensuring safety standards are met .

Data Tables and Case Studies

Wirkmechanismus

The mechanism of action of 1-chloro-3-ethynyl-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atom and methoxy group can influence the compound’s reactivity and binding affinity to target molecules, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects : The ethynyl group in the target compound enhances electron withdrawal compared to ethenyl () or methyl groups (). In contrast, nitro () and trifluoromethyl () substituents create stronger deactivation.

- Steric Hindrance : Bulkier groups like methoxymethoxy () or cyclopropyl-ethynyl () reduce reactivity in sterically demanding reactions.

- Solubility : The trifluoromethyl group () likely decreases aqueous solubility compared to methoxy or ethynyl substituents.

Biologische Aktivität

1-Chloro-3-ethynyl-5-methoxybenzene, an organic compound with the molecular formula C9H7ClO, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C9H7ClO

- Molecular Weight: 168.60 g/mol

- Melting Point: 171-172 °C

The compound features a benzene ring substituted with a chlorine atom, an ethynyl group, and a methoxy group. These functional groups contribute to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ethynyl group allows for participation in various chemical reactions, while the chlorine and methoxy groups influence binding affinities and reactivity towards biological molecules.

- Target Interaction: The compound is known to interact with enzymes and receptors that play crucial roles in cellular signaling pathways.

- Reactive Intermediates: It can form reactive intermediates that may modify cellular macromolecules, impacting cellular functions such as proliferation and apoptosis.

Biological Activities

-

Antimicrobial Properties:

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property is essential for potential applications in drug development aimed at treating infections.

-

Anticancer Potential:

- Research indicates that the compound may have anticancer properties, potentially inducing apoptosis in cancer cells through activation of caspase enzymes and modulation of mitochondrial pathways.

-

Anti-inflammatory Effects:

- The compound has been noted for its ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation |

Case Study: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated that at specific concentrations, the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)

- Concentration Range: 10 µM to 50 µM

- Mechanism Observed: Activation of caspases leading to apoptosis.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests it undergoes metabolism via cytochrome P450 enzymes, which may lead to the formation of various metabolites with distinct biological activities. Understanding these metabolic pathways is crucial for predicting its behavior in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-3-ethynyl-5-methoxybenzene, and what experimental precautions are necessary?

- Methodological Answer : The synthesis of chloro-ethynyl-methoxybenzene derivatives typically begins with functionalization of a methoxybenzene precursor. For example, iodination or metallation of 1,3,5-trimethoxybenzene can introduce reactive sites for subsequent ethynylation and chlorination steps. Key intermediates should be characterized via -NMR and GC-MS to confirm regioselectivity. Due to the ethynyl group’s reactivity, inert atmosphere conditions (e.g., argon) and low-temperature reactions (<0°C) are critical to prevent polymerization or side reactions .

- Safety Note : Handling requires PPE (gloves, goggles) and fume hoods, as toxicity data for this compound are incomplete. Refer to safety protocols for structurally similar aryl halides .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for further studies).

- FT-IR to confirm the presence of ethynyl (C≡C stretch ~2100 cm), methoxy (C-O stretch ~1250 cm), and chloroaryl (C-Cl ~550 cm) groups.

- X-ray crystallography (if single crystals are obtainable) provides definitive structural validation. Collaborate with facilities like the Cambridge Crystallographic Data Centre for crystallographic analysis .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

- Methodological Answer : The compound is light- and moisture-sensitive due to its chloro and ethynyl groups. Store in amber vials under nitrogen at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring to detect decomposition products like dechlorinated or oxidized derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of reactions involving this compound?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G* level) to:

- Predict regioselectivity in electrophilic substitution reactions (e.g., nitration), leveraging the electron-withdrawing effects of Cl and ethynyl groups.

- Simulate transition states for cross-coupling reactions (e.g., Sonogashira coupling) to optimize catalyst choice (e.g., Pd(PPh) vs. CuI). Validate models with experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : If NMR signals conflict with predicted splitting patterns (e.g., para vs. meta substitution ambiguities):

- Perform NOESY/ROESY to probe spatial proximity of protons.

- Synthesize a reference compound (e.g., 1-chloro-3-ethynyl-5-nitrobenzene) with distinct electronic environments to benchmark spectral assignments .

Q. How can researchers assess the compound’s potential as a building block for functional materials?

- Methodological Answer :

- Photophysical Studies : Measure UV-Vis absorption/emission spectra in solvents of varying polarity to evaluate π-conjugation extent.

- Electrochemical Analysis : Cyclic voltammetry (e.g., in DMF with TBAPF) identifies redox-active sites for applications in organic electronics.

- Thermogravimetric Analysis (TGA) : Determine thermal stability (>200°C required for polymer precursor applications) .

Contradictions and Gaps in Current Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.